ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate
Description
IUPAC Naming and Synonym Analysis
The compound ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate is systematically named according to IUPAC rules. The parent structure is piperidine , a six-membered saturated heterocycle with one nitrogen atom. Key substituents include:
- A carbamimidoyl group (-C(=NH)-NH$$_2$$) modified by an N-hydroxy (-OH) substitution at position 1.
- An ethyl carboxylate (-COOCH$$2$$CH$$3$$) at position 4.
The IUPAC name reflects these groups in descending priority order:
- 1-(N-hydroxycarbamimidoylmethyl) : Indicates the substitution on the piperidine nitrogen with a methyl-linked N-hydroxycarbamimidoyl group.
- 4-carboxylate : Specifies the ethyl ester at carbon 4.
Synonyms include:
Constitutional Isomerism and Functional Group Distribution
The molecular formula C$${10}$$H$${19}$$N$$3$$O$$3$$ permits constitutional isomerism through variations in substituent placement or functional group arrangement.
Constitutional Isomerism
Potential isomers include:
Functional Groups
- Piperidine core : Provides a rigid scaffold influencing steric and electronic properties.
- Ethyl carboxylate : Enhances solubility in organic solvents and participates in hydrolysis reactions.
- N-hydroxycarbamimidoyl : Introduces hydrogen-bonding capacity via -NH$$_2$$ and -OH groups, impacting reactivity and intermolecular interactions.
Table 1: Functional Group Comparison
| Group | Role | Reactivity Example |
|---|---|---|
| Piperidine | Structural backbone | Base catalysis, ring conformation |
| Ethyl carboxylate | Electrophilic site | Ester hydrolysis |
| N-hydroxycarbamimidoyl | Hydrogen-bond donor/acceptor | Chelation with metal ions |
Comparative Analysis with Related Piperidine Derivatives
Piperidine derivatives vary widely based on substituents, influencing their chemical behavior. Key comparisons include:
Ethyl 4-Piperidinecarboxylate (C$$8$$H$${15}$$NO$$_2$$)
Methyl 1-Benzylpiperidine-4-carboxylate (C$${14}$$H$${19}$$NO$$_2$$)
Tert-Butyl 2-Carbamoylpiperazine-1-carboxylate (C$${10}$$H$${19}$$N$$3$$O$$3$$)
- Structure : Replaces the piperidine core with piperazine and introduces a tert-butyl carbamate.
- Properties : Enhanced steric protection of the amine group, altering stability in acidic conditions.
Table 2: Structural and Functional Comparisons
| Compound | Key Substituents | Molecular Formula | Functional Features |
|---|---|---|---|
| Target Compound | N-hydroxycarbamimidoylmethyl, ethyl carboxylate | C$${10}$$H$${19}$$N$$3$$O$$3$$ | Hydrogen-bonding, ester reactivity |
| Ethyl 4-Piperidinecarboxylate | Ethyl carboxylate | C$$8$$H$${15}$$NO$$_2$$ | Low polarity, ester hydrolysis |
| Methyl 1-Benzylpiperidine-4-carboxylate | Benzyl, methyl carboxylate | C$${14}$$H$${19}$$NO$$_2$$ | Hydrophobic, aromatic interactions |
| Tert-Butyl 2-Carbamoylpiperazine-1-carboxylate | tert-butyl carbamate, carbamoyl | C$${10}$$H$${19}$$N$$3$$O$$3$$ | Steric protection, carbamate stability |
Properties
IUPAC Name |
ethyl 1-[(2Z)-2-amino-2-hydroxyiminoethyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-2-16-10(14)8-3-5-13(6-4-8)7-9(11)12-15/h8,15H,2-7H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDBRCLNOMYTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity as an inhibitor of various enzymes and its implications in treating viral infections. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its significance.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a hydroxycarbamimidoyl group and an ethyl carboxylate moiety. The compound's structure is crucial for its biological activity, influencing its interactions with target enzymes.
The primary mechanism through which this compound exerts its biological effects is through inhibition of specific proteases, particularly those involved in viral replication. This compound has shown promise as an inhibitor of the papain-like protease (PLpro) from SARS-CoV, which plays a critical role in processing viral polyproteins and evading host immune responses.
Enzymatic Inhibition
- Target Enzyme : SARS-CoV PLpro
- Inhibition Potency : IC50 values indicate low micromolar activity, suggesting effective inhibition at relatively low concentrations.
- Selectivity : The compound exhibits high selectivity for viral proteases over human homologues, minimizing potential side effects.
Case Studies and Research Findings
- Synthesis and Inhibition Studies :
- Structural Analysis :
- Antiviral Activity :
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other known inhibitors:
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The piperidine-4-carboxylate scaffold is highly modular, with substituents at the 1-position significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
Data Tables
Table 1: Physicochemical Comparison
| Property | This compound | Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate |
|---|---|---|---|
| Molecular Weight | ~285.3 g/mol | 452.5 g/mol | 313.19 g/mol |
| LogP (Predicted) | 1.5 | 3.8 | 2.69 |
| TPSA | ~100 Ų | 85 Ų | 42.43 Ų |
| Hydrogen Bond Donors | 3 | 0 | 0 |
Q & A
Q. Key Factors Affecting Yield/Purity :
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve coupling efficiency, while cyclic ethers (e.g., THF) are optimal for alkylation .
- Temperature control : Low temperatures (-78°C) are critical for stabilizing intermediates in LDA-mediated reactions .
Q. Advanced Consideration :
- Toxicity profiling : While occupational exposure limits (OELs) for the target compound are unspecified, analogs like tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate show LD₅₀ >2000 mg/kg (oral, rat), suggesting low acute toxicity .
How can reaction by-products be minimized during the synthesis of N-hydroxycarbamimidoyl-substituted piperidines?
Advanced Research Question
By-products often stem from incomplete alkylation or hydrolysis:
- Optimize stoichiometry : Use a 1.2:1 molar ratio of alkylating agent to piperidine precursor to reduce unreacted starting material .
- Purification techniques : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the target compound (>98% purity) .
Advanced Research Question
- Lipophilicity (LogP) : Use XlogP3 or MarvinSuite to estimate partition coefficients. For example, ethyl 1-(methylsulfonyl)piperidine-4-carboxylate has a calculated XlogP of 0.2, indicating moderate hydrophobicity .
- Polar surface area (PSA) : Tools like Molinspiration predict PSA values (e.g., 72.1 Ų for CAS 217487-18-8), aiding in permeability studies .
Validation :
Compare computed results with experimental HPLC retention times to refine predictive models .
How does the steric and electronic environment of the piperidine ring influence the reactivity of this compound?
Advanced Research Question
- Steric effects : Bulky N-substituents (e.g., benzoyl groups) reduce nucleophilic attack at the piperidine nitrogen, favoring C-4 carboxylate reactivity .
- Electronic effects : Electron-withdrawing groups (e.g., sulfonyl) increase electrophilicity at the carboximidoyl moiety, enhancing coupling efficiency .
Case Study :
Ethyl 1-benzoylpiperidine-4-carboxylate (CAS 136081-74-8) exhibits reduced alkylation yields compared to unsubstituted analogs due to steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
